molecular formula C16H16N2O3 B4077479 N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide

N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide

Cat. No.: B4077479
M. Wt: 284.31 g/mol
InChI Key: SVIKBFCEEPDUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitrophenyl group, a phenyl group, and a methyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide typically involves the reaction of N-methyl-2-(4-nitrophenyl)ethanamine with a suitable acylating agent. One common method is the acylation of N-methyl-2-(4-nitrophenyl)ethanamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating agents like nitric acid for nitration, and halogenating agents like bromine for halogenation.

    Hydrolysis: Hydrochloric acid for acidic hydrolysis, and sodium hydroxide for basic hydrolysis.

Major Products Formed

    Reduction: N-methyl-2-(4-aminophenyl)-N-phenylpropanamide.

    Substitution: this compound derivatives with additional substituents on the phenyl ring.

    Hydrolysis: Phenylacetic acid and N-methyl-2-(4-nitrophenyl)ethanamine.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the reduction product, N-methyl-2-(4-aminophenyl)-N-phenylpropanamide, may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(4-nitrophenyl)ethanamine: A precursor in the synthesis of N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide.

    N-methyl-2-(4-aminophenyl)-N-phenylpropanamide: A reduction product with potential biological activity.

    N-methyl-2-(4-nitrophenyl)acetamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both nitrophenyl and phenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(13-8-10-15(11-9-13)18(20)21)16(19)17(2)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIKBFCEEPDUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide
Reactant of Route 5
N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2-(4-nitrophenyl)-N-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.